(R)-2-(3-Vinylphenyl)piperidine
Description
(R)-2-(3-Vinylphenyl)piperidine is a chiral piperidine derivative characterized by a vinyl-substituted phenyl group at the 3-position of the aromatic ring and a piperidine core with an (R)-configuration at the stereogenic center. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for targeting neurotransmitter receptors, enzymes, and ion channels.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(2R)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m1/s1 |
InChI Key |
UYJUGLXRVSWTTG-CYBMUJFWSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate piperidine derivative.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-2-(3-Vinylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Piperidine Derivatives
Piperidine-based compounds often differ in substituents on the nitrogen atom, aromatic ring modifications, and stereochemistry. Below is a comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of Piperidine Derivatives
Key Findings from Structure-Activity Relationship (SAR) Studies
Substituents on Piperidine Nitrogen: Large alkyl groups (e.g., in ABP-6) enhance potency at nAChRs by improving hydrophobic interactions with receptor pockets . Smaller groups (e.g., in JDTic) favor opioid receptor binding, where a rigid tetrahydroisoquinoline moiety is critical for nanomolar affinity .
Aromatic Ring Modifications :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in ABP-6) vs. electron-donating groups (e.g., 4-methoxyphenyl in APB-10) show minimal differences in nAChR activity, suggesting steric effects dominate over electronic effects .
- The vinyl group in (R)-2-(3-vinylphenyl)piperidine may mimic conjugated systems in (R)-(E,E)-2-(1,3-pentadienyl)-piperidine, which exhibits antimicrobial activity .
Stereochemical Influence: Chiral piperidine β-enaminoketones (e.g., (8aR)-configured derivatives) demonstrate strict stereochemical requirements for biological activity, as confirmed by X-ray crystallography . The (R)-configuration in glutethimide analogs (e.g., (3R)-3-ethyl-3-phenylpiperidine-2,6-dione) correlates with metabolic stability and historical sedative effects .
Ring Size and Flexibility :
- Replacing piperidine with pyrrolidine (e.g., APB-12) reduces ring flexibility, altering binding kinetics at nAChRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
